molecular formula C8H12OS B2645348 3-Ethoxycyclohex-2-ene-1-thione CAS No. 70134-10-0

3-Ethoxycyclohex-2-ene-1-thione

Cat. No.: B2645348
CAS No.: 70134-10-0
M. Wt: 156.24
InChI Key: IZBLDURMOXQHOA-UHFFFAOYSA-N
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Description

3-Ethoxycyclohex-2-ene-1-thione is a sulfur-containing cyclic ketone derivative characterized by a cyclohexene ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a thione (-C=S) group at the 1-position. The conjugated ene-thione system contributes to its unique electronic properties, including enhanced polarizability and reactivity compared to analogous oxygen-containing ketones. The ethoxy group likely improves solubility in nonpolar solvents, while the thione moiety enables participation in nucleophilic addition and coordination chemistry, making it relevant in organic synthesis and materials science.

Properties

IUPAC Name

3-ethoxycyclohex-2-ene-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-2-9-7-4-3-5-8(10)6-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBLDURMOXQHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=S)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Ethoxycyclohex-2-ene-1-thione with three related compounds, focusing on functional groups, reactivity, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name Functional Groups Key Properties Applications References
This compound Ethoxy, thione, conjugated ene High nucleophilic reactivity (C=S), UV-Vis absorption due to conjugation Organic synthesis, ligand chemistry
2-(Cyclohex-2-enyloxy)-isoindole-1,3-dione Cyclohexenyloxy, isoindole-dione Bioactivity potential, rigid aromatic system Pharmaceutical intermediates
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone Ethylamino, hydroxyl, ketone Hydrogen-bonding capacity, basicity (amino group) Neuropharmacological studies
2-(1-Ethoxyimino-propyl)-3-hydroxy-5-(2,4,6-trimethyl-phenyl)-cyclohex-2-enone Ethoxyimino, trimethylphenyl Steric hindrance (bulky aryl group), thermal stability Agrochemical research

Functional Group and Reactivity Differences

  • Thione vs. Ketone/Dione: The thione group in this compound is less electronegative than the ketone groups in 2-(cyclohex-2-enyloxy)-isoindole-1,3-dione , making it more susceptible to nucleophilic attack (e.g., in thio-Michael additions). This contrasts with the hydrogen-bonding capacity of the hydroxyl group in 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone .
  • Ethoxy vs. Cyclohexenyloxy/Trimethylphenyl : The ethoxy group offers moderate electron-donating effects and reduced steric bulk compared to the cyclohexenyloxy group in or the trimethylphenyl group in , which may enhance solubility and reaction kinetics.

Substituent Effects on Stability and Reactivity

  • The bulky trimethylphenyl group in the compound from increases steric hindrance, reducing unwanted side reactions but limiting accessibility in catalytic processes. In contrast, the ethoxy group in this compound balances electronic and steric effects for versatile reactivity.

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